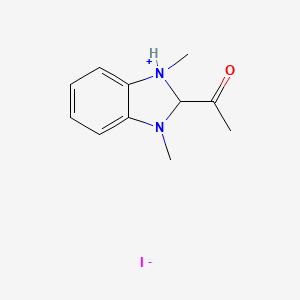
2-Acetyl-1,3-dimethyl-2,3-dihydro-1H-benzimidazol-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-1,3-dimethyl-2,3-dihydro-1H-benzimidazol-1-ium iodide is a cationic benzimidazolium iodide salt. This compound is known for its applications in organic electronics, particularly as an n-type dopant for organic semiconductors. Its unique structure allows it to interact effectively with various polymers and small molecules, making it a valuable component in the fabrication of electronic devices.
Méthodes De Préparation
The synthesis of 2-Acetyl-1,3-dimethyl-2,3-dihydro-1H-benzimidazol-1-ium iodide typically involves a two-step process. The first step is the formation of the benzimidazole core, which can be achieved through the condensation of o-phenylenediamine with acetic acid under acidic conditions. The second step involves the quaternization of the benzimidazole with methyl iodide to yield the final product .
Analyse Des Réactions Chimiques
2-Acetyl-1,3-dimethyl-2,3-dihydro-1H-benzimidazol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzimidazole derivatives.
Reduction: Reduction reactions can yield dihydrobenzimidazole derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. .
Applications De Recherche Scientifique
2-Acetyl-1,3-dimethyl-2,3-dihydro-1H-benzimidazol-1-ium iodide has several scientific research applications:
Organic Electronics: It is used as an n-type dopant in organic thin film transistors (OTFTs) and organic photovoltaic (OPV) devices.
Polymer Science: It enhances the conductivity of polymer blends, making it valuable in the development of high-performance electronic materials.
Printable Electronics: Its stability and solubility in processing solvents make it suitable for use in printable electronic devices.
Mécanisme D'action
The mechanism of action of 2-Acetyl-1,3-dimethyl-2,3-dihydro-1H-benzimidazol-1-ium iodide involves its interaction with the electronic structure of the materials it dopes. As an n-type dopant, it donates electrons to the conduction band of the semiconductor, increasing its conductivity. The molecular targets include the polymer chains in the semiconductor, and the pathways involved are primarily related to charge transfer and electron mobility .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Acetyl-1,3-dimethyl-2,3-dihydro-1H-benzimidazol-1-ium iodide include:
4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine (DMBI-H): Another n-type dopant used in organic electronics.
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Used as an n-type dopant for n-channel OTFTs.
Indoline: A structurally similar compound used in various chemical applications.
The uniqueness of this compound lies in its specific electronic properties and its ability to enhance the performance of electronic devices through effective doping.
Propriétés
Numéro CAS |
61495-67-8 |
|---|---|
Formule moléculaire |
C11H15IN2O |
Poids moléculaire |
318.15 g/mol |
Nom IUPAC |
1-(1,3-dimethyl-1,2-dihydrobenzimidazol-1-ium-2-yl)ethanone;iodide |
InChI |
InChI=1S/C11H14N2O.HI/c1-8(14)11-12(2)9-6-4-5-7-10(9)13(11)3;/h4-7,11H,1-3H3;1H |
Clé InChI |
BKDZGCBPWLUAST-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1[NH+](C2=CC=CC=C2N1C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















